molecular formula C8H6FNO2S B3041914 2-Fluoro-4-(methylsulfonyl)benzonitrile CAS No. 411233-40-4

2-Fluoro-4-(methylsulfonyl)benzonitrile

Cat. No.: B3041914
CAS No.: 411233-40-4
M. Wt: 199.2 g/mol
InChI Key: UHNSRUQBYCAURK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 411233-40-4) is a fluorinated aromatic nitrile compound with a methylsulfonyl substituent at the para position relative to the nitrile group. Its molecular formula is C₈H₆FNO₂S, and it has a molecular weight of 199.20 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the compound's electrophilicity and making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

2-fluoro-4-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNSRUQBYCAURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280947
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411233-40-4
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=411233-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulfonyl)benzonitrile typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzonitrile core. One common method involves the reaction of 2-fluorobenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-Fluoro-4-(methylsulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The nitrile group can also interact with enzymes and other proteins, influencing their activity and stability .

Comparison with Similar Compounds

Structural Analogs with Methylsulfonyl Groups

The table below compares 2-Fluoro-4-(methylsulfonyl)benzonitrile with structurally related compounds sharing the methylsulfonyl group but differing in substituents or positions:

Compound Name CAS Number Similarity Score Key Structural Differences
This compound 411233-40-4 0.84 (Reference) Reference compound
2-Fluoro-4-(methylsulfonyl)toluene 828270-60-6 0.96 Toluene (-CH₃) replaces nitrile (-CN)
2-Fluoro-6-(methylsulfonyl)toluene 828270-59-3 0.88 Sulfonyl group at position 6 instead of 4
2-Fluoro-4-(methylsulfonyl)benzaldehyde 1197193-11-5 0.84 Aldehyde (-CHO) replaces nitrile (-CN)

Key Findings :

  • 2-Fluoro-4-(methylsulfonyl)toluene exhibits the highest similarity (0.96) due to its structural proximity, differing only in the nitrile-to-methyl substitution. This substitution reduces polarity and alters reactivity in nucleophilic aromatic substitution .
  • Positional isomers like 2-Fluoro-6-(methylsulfonyl)toluene show lower similarity scores (0.88), as the sulfonyl group’s position affects electronic distribution and steric hindrance .

Fluorinated Benzonitrile Derivatives

The table below compares This compound with other fluorinated benzonitriles differing in substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound 411233-40-4 C₈H₆FNO₂S 199.20 N/A N/A Nitrile, methylsulfonyl
2-Fluoro-4-(trifluoromethyl)benzonitrile 146070-34-0 C₈H₃F₄N 189.11 103–105 178–180 Nitrile, trifluoromethyl
2-Fluoro-4-(4-fluorophenyl)benzonitrile 1214332-40-7 C₁₃H₇F₂N 215.20 N/A N/A Nitrile, fluorophenyl
5-Fluoro-2-(methylsulfonyl)benzonitrile 1379097-18-3 C₈H₆FNO₂S 199.20 N/A N/A Nitrile, methylsulfonyl (position 5)

Key Findings :

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) has a lower molecular weight (189.11 vs. 199.20) and higher volatility (boiling point 178–180°C) due to the smaller trifluoromethyl group compared to methylsulfonyl .
  • 5-Fluoro-2-(methylsulfonyl)benzonitrile (CAS 1379097-18-3) is a positional isomer with the sulfonyl group at position 3.

Pharmaceutical Intermediates

  • This compound is used in synthesizing PROTACs (Proteolysis-Targeting Chimeras) for degrading androgen receptors, as seen in intermediates like ABM-2 .
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile is employed in agrochemicals due to the trifluoromethyl group’s metabolic stability .

Biological Activity

Overview

2-Fluoro-4-(methylsulfonyl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H8FNO2S
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 80517-21-1

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The methylsulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its efficacy in biological systems.

Target Enzymes

  • Cyclooxygenase-2 (COX-2) : Studies have shown that derivatives of this compound can inhibit COX-2, an enzyme involved in inflammation and pain pathways .
  • Protein Kinases : Preliminary data suggest potential interactions with protein kinases, which are crucial for cell signaling and regulation .

Biological Activity

The compound has been assessed for various biological activities, including:

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : By inhibiting COX-2, the compound may reduce inflammation, making it a candidate for further development as an anti-inflammatory agent .

Case Study 1: Antimicrobial Properties

In a study involving the synthesis of various derivatives based on the benzonitrile core, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

Case Study 2: COX-2 Inhibition

A series of experiments were conducted to evaluate the inhibitory effects of the compound on COX-2 activity. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition.

CompoundIC50 (µM)
This compound5.6
Aspirin4.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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